6,7,8-Trimethoxy-3,4-dihydroisoquinoline
Description
Properties
CAS No. |
13338-60-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
6,7,8-trimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C12H15NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
SVIDDEARBPWMLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=NCCC2=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of 3,4-dihydroisoquinoline derivatives are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:
Antitumor Activity
- This compound derivatives (e.g., compound 7a) exhibit moderate antitumor activity in vitro, with structural analysis revealing that methoxy groups at positions 6–8 contribute to planar rigidity, facilitating DNA intercalation or enzyme inhibition .
- In contrast, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives show stronger AChE inhibition (IC₅₀: 5.5 µM) but weaker antitumor effects, suggesting that the third methoxy group in the trimethoxy analog shifts activity toward cytotoxicity .
Central Nervous System (CNS) Activity
- Fluorine substitution improves blood-brain barrier penetration compared to methoxy analogs .
- Compound 6a-1 (a 3,4-dihydroisoquinoline derivative) outperforms Agomelatine in reducing immobility time in forced swim tests (FST) and shows lower hepatotoxicity, highlighting the scaffold’s versatility for CNS drug design .
Key Research Findings and Trends
- Substituent Effects : Methoxy groups enhance electron density and binding to aromatic receptors (e.g., AChE), while fluorine improves metabolic stability and CNS penetration .
- Chiral Functionalization: Asymmetric catalysis (e.g., phosphinylation) expands the utility of 3,4-dihydroisoquinolines in enantioselective drug synthesis .
- Antitumor vs. Neuroactive Profiles: The trimethoxy analog’s antitumor activity contrasts with the dimethoxy variant’s AChE inhibition, illustrating how minor structural changes redirect biological targets .
Preparation Methods
Formylation and Cyclization
A patented one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride provides a foundational framework adaptable to the trimethoxy variant. The process begins with 3,4-dimethoxyphenethylamine and ethyl formate, which undergo formylation to yield N-(2-(3,4-dimethoxyphenyl)ethyl)formamide. Subsequent treatment with oxalyl chloride in acetonitrile generates an intermediate acyl chloride, followed by phosphotungstic acid-catalyzed cyclization. While the original patent targets the dimethoxy compound, substituting the starting amine with a 3,4,5-trimethoxyphenethylamine analog could theoretically extend this route to the trimethoxy target.
Key Reaction Parameters
-
Formylation : Ethyl formate reflux (6 h, 78–82°C).
-
Acyl Chloride Formation : Oxalyl chloride in acetonitrile at 10–20°C.
-
Cyclization : Phosphotungstic acid (0.2–0.5 mol%) at 50–55°C.
Example yields for the dimethoxy analog reach 75–80% with >99% purity. Adapting this to the trimethoxy system would require optimizing solvent polarity and catalyst loading to accommodate increased steric bulk.
Catalytic Ring-Closure Mechanisms
Phosphotungstic Acid as a Cyclization Catalyst
Phosphotungstic acid (PTA) plays a pivotal role in the one-pot method, facilitating the Bischler-Napieralski cyclization without traditional dehydrating agents like POCl₃. PTA’s Brønsted acidity promotes imine formation, while its polyoxometalate structure stabilizes transition states. For trimethoxy substrates, PTA’s large ionic radius may mitigate steric hindrance from the 8-methoxy group, though reaction times might increase due to reduced nucleophilicity.
Comparative Performance
| Catalyst | Yield (%) | Purity (%) | Single Impurity (%) |
|---|---|---|---|
| PTA | 78–80 | 99.1–99.7 | ≤0.17 |
| POCl₃ | 65–70 | 97.5–98.2 | ≤0.45 |
Data adapted from patent examples.
Solvent and Temperature Optimization
Role of Acetonitrile and Methanol
The one-pot method employs acetonitrile for oxalyl chloride reactions and methanol for oxalate removal. Acetonitrile’s high dielectric constant stabilizes ionic intermediates, while methanol’s nucleophilicity aids in quenching excess acyl chloride. For trimethoxy systems, substituting acetonitrile with dichloromethane (as in Example 5 of the patent) improved yields by 2–3%, suggesting that lower-polarity solvents may better accommodate bulky substrates.
Solvent Effects on Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile | 76–79 | 99.1–99.7 |
| Dichloromethane | 80–82 | 99.0–99.3 |
Impurity Profiling and Control
N-Methyl and Over-Oxidation Byproducts
The primary impurities in dihydroisoquinoline synthesis include N-methyl derivatives (e.g., 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) and over-oxidized isoquinoline analogs. The patented one-pot method limits N-methyl impurities to ≤0.17% through controlled formylation and avoiding methylating agents. For trimethoxy compounds, analogous impurities would likely arise at the 2-position, necessitating rigorous chromatographic or recrystallization purification.
Industrial Scalability and Cost Analysis
The one-pot method reduces production costs by 40–50% compared to traditional routes, primarily through eliminating intermediate isolations. Key economic drivers include:
-
Raw Material Costs : Ethyl formate ($0.50/kg) vs. trifluoroacetic acid ($15/kg).
-
Waste Reduction : The process generates ≤5% solvent waste vs. 20–30% in multi-step syntheses.
Scaling this to this compound would require bulk pricing for 3,4,5-trimethoxyphenethylamine, currently ≈$200/kg versus $50/kg for the dimethoxy analog.
Q & A
Q. What are the common synthetic routes for 6,7,8-Trimethoxy-3,4-dihydroisoquinoline, and how do reaction conditions influence product purity?
Methodological Answer: The Bischler-Napieralski cyclodehydration is a foundational method, using β-phenylethylamine derivatives and Lewis acids (e.g., polyphosphoric acid) to yield 3,4-dihydroisoquinoline intermediates . However, substrate sensitivity dictates catalyst choice: phosphorus oxychloride (POCl₃) may degrade acid-sensitive substrates, while oxalyl chloride/FeCl₃ systems fail for phenanthridine synthesis . Optimizing solvent (e.g., toluene for reflux with POCl₃) and avoiding prolonged storage (due to epimerization in CH₂Cl₂) enhances purity .
Q. Which spectroscopic methods are most effective for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy group positions (e.g., δ 3.8–4.0 ppm for OCH₃) and dihydroisoquinoline backbone protons .
- XRD/XPS : Confirms crystallinity and surface composition of catalytic intermediates (e.g., MoS₂/ZnIn₂S₄ nanocomposites) .
- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., m/z 318.14 [M+H]⁺ for 6,7-dimethoxy derivatives) .
- IR Spectroscopy : Validates identity via N-H and C=N stretching (1600–1650 cm⁻¹) .
Q. What are the key stability considerations when handling this compound under laboratory conditions?
Methodological Answer:
- Epimerization : Occurs within 1 hour in CH₂Cl₂ or neat storage; use low-temperature (-20°C) inert-atmosphere storage to mitigate .
- Moisture Sensitivity : Hydrolysis of methoxy groups may occur; employ anhydrous solvents (e.g., THF) and molecular sieves .
- Light Sensitivity : Derivatives like 7-hydroxy-6-methoxy variants degrade under UV; use amber glassware .
Advanced Research Questions
Q. How do noble metal-free catalysts like MoS₂/ZnIn₂S₄ enhance acceptorless semi-dehydrogenation efficiency?
Methodological Answer: MoS₂/ZnIn₂S₄ nanocomposites enable visible-light-driven semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline via:
- Bandgap Engineering : ZnIn₂S₄ (2.4 eV) provides sufficient oxidative potential (+1.2 V vs. NHE) for H₂ evolution and selective C-H bond activation .
- Cocatalyst Synergy : MoS₂ enhances charge separation, reducing recombination and improving TOF (turnover frequency) by 3× vs. ZnIn₂S₄ alone .
- Substrate Scope : Tolerates electron-withdrawing substituents (e.g., NO₂) but not sterically hindered groups .
Q. What strategies mitigate stereochemical instability during synthesis?
Methodological Answer:
- Kinetic Control : Short reaction times (≤1 hour) prevent epimerization of chiral centers .
- Protecting Groups : Use TIPS (triisopropylsilyl) ethers to block undesired tautomerization during cyclodehydration .
- Chiral Ligands : DTBM-SEGPHOS/Cu-catalyzed asymmetric allylation achieves >90% enantiomeric excess (ee) for 1-allyltetrahydroisoquinolines .
Q. How does selective ether cleavage modify 6,7,8-trimethoxy derivatives?
Methodological Answer: Concentrated HBr (48%) at 100°C selectively cleaves the 7-methoxy group in 6,7,8-trimethoxy derivatives, yielding 6-methoxy-7-hydroxy analogs . Key factors:
Q. How can computational modeling predict regioselectivity in functionalization reactions?
Methodological Answer: DFT (Density Functional Theory) calculations guide predictions:
- NBO Analysis : Identifies charge distribution (e.g., C-1 in 3,4-dihydroisoquinoline is electrophilic, favoring nucleophilic attack) .
- Transition State Modeling : Reveals steric hindrance in aza-Henry reactions, favoring nitromethane addition at C-1 over C-3 .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to stabilize zwitterionic intermediates in Reissert-type reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
